molecular formula C17H20N2O5 B1412774 Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate CAS No. 908581-03-3

Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate

Cat. No. B1412774
CAS RN: 908581-03-3
M. Wt: 332.4 g/mol
InChI Key: VWIZKOCNEZUWDF-UHFFFAOYSA-N
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Description

Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C17H20N2O5 . It has an average mass of 332.351 Da and a monoisotopic mass of 332.137207 Da . This compound is used in scientific research, and its unique structure allows for diverse applications, ranging from drug discovery to materials synthesis.


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H20N2O5/c1-5-22-15(20)13-10-14(24-19-13)11-6-8-12(9-7-11)18-16(21)23-17(2,3)4/h6-10H,5H2,1-4H3,(H,18,21) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Chiral 2-Aminoalkyloxazole-5-carboxylates

    Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates have been effectively N-acylated and transformed into 2-aminoalkyloxazole-5-carboxylates, showcasing the compound's versatility in creating chiral molecules which are significant in pharmaceutical and material science research (Cox et al., 2003).

  • Structural Investigations

    Detailed structural analysis of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate revealed significant hydrogen-bonding interactions, demonstrating the compound's potential in forming stable and intricate molecular structures useful in developing new materials and drugs (Lynch & Mcclenaghan, 2004).

Applications in Material Science

  • Deaza-Analogues Synthesis

    A study reported the synthesis of derivatives related to ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates. Although primarily focused on biological screening, this work underscores the compound's utility in synthesizing complex molecules, potentially applicable in material science and organic chemistry (Carbone et al., 2013).

  • Synthesis of Ethyl 2-Amino-3-methoxycarbonyl-4-oxo-2-pentenoate

    The compound's reactivity with hydroxylamine or hydrazines to form isoxazole and pyrazole ortho-dicarboxylic acid esters indicates its potential in synthesizing diverse molecular structures, which could be pivotal in developing new materials or chemical sensors (Vicentini et al., 2000).

Advanced Organic Synthesis Techniques

  • Enantioselective Synthesis

    The compound has been synthesized with high optical purity via a palladium-catalyzed amide coupling with vinyl triflate, followed by oxazole formation, indicating its utility in advanced organic synthesis techniques for creating enantiomerically pure compounds, a crucial aspect in pharmaceutical research (Magata et al., 2017).

  • Chemical Characterization and Industrial Applications

    Research on thio-1,3,4-oxadiazol-2-yl derivatives, involving reactions with ethyl (S)-2-((tert-butoxycarbonyl)amino)-2-phenylacetate, highlights the compound's significance in chemical characterization and potential industrial applications, including in photoelectronic devices (Shafi et al., 2021).

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s generally important to handle all chemical compounds with care. Proper personal protective equipment should be used, and safety data sheets should be consulted when handling chemicals .

Mechanism of Action

properties

IUPAC Name

ethyl 5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-5-22-15(20)13-10-14(24-19-13)11-6-8-12(9-7-11)18-16(21)23-17(2,3)4/h6-10H,5H2,1-4H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIZKOCNEZUWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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